TRPM8 Antagonist Activity Confirmed by Functional Calcium-Flux Assay
The compound is reported to act as an antagonist of human TRPM8, inhibiting methanol-induced intracellular calcium accumulation in HEK293 cells expressing human TRPM8 when incubated for 30 minutes in a FLIPR assay [1]. Although a precise IC₅₀ value is not publicly disclosed for this specific compound, the structurally distinct commercial TRPM8 antagonist PF-05105679 exhibits an IC₅₀ of approximately 1 nM in comparable electrophysiological assays [2]. This qualitative evidence positions CAS 61552-51-0 within the TRPM8 antagonist class, but the absence of a publicly available numeric IC₅₀ precludes a precise potency ranking.
| Evidence Dimension | TRPM8 antagonism (functional calcium-flux assay) |
|---|---|
| Target Compound Data | Antagonist activity confirmed (IC₅₀ not publicly available) |
| Comparator Or Baseline | PF-05105679: IC₅₀ ≈ 1 nM (electrophysiology) |
| Quantified Difference | Not calculable; qualitative class membership only |
| Conditions | Human TRPM8 expressed in HEK293 cells; methanol-induced Ca²⁺ influx; FLIPR assay; 30 min incubation |
Why This Matters
Demonstrates target engagement at TRPM8, but the lack of a public numeric IC₅₀ means potency cannot be directly compared with clinical-stage antagonists—procurement decisions must be based on intended use as a tool compound rather than on absolute potency.
- [1] BindingDB Assay Summary: ChEMBL_2247096 (CHEMBL5161306). Antagonist activity against human TRPM8 expressed in HEK293 cells. http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50017699. View Source
- [2] Winchester WJ, et al. (2014) Pharmacological characterisation of the TRPM8 antagonist PF-05105679. Br J Pharmacol 171:4178-4192. https://doi.org/10.1111/bph.12789. View Source
